Product packaging for Cephaeline dihydrochloride heptahydrate(Cat. No.:CAS No. 6487-30-5)

Cephaeline dihydrochloride heptahydrate

Cat. No.: B3061206
CAS No.: 6487-30-5
M. Wt: 665.6 g/mol
InChI Key: DFAXGZYTCIFHEW-PUJYRUHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cephaeline dihydrochloride heptahydrate (CAS 6487-30-5) is a high-purity salt form of the natural alkaloid Cephaeline, sourced from ipecac ( Cephaelis ipecacuanha ) . With a molecular formula of C28H54Cl2N2O11 and a molecular weight of 665.64 g/mol, this compound is provided as a stable, water-soluble solid to facilitate consistent and reliable research outcomes . This compound is a key reagent in pioneering oncology research, demonstrating multiple mechanisms of action against cancer cells. Studies have established that Cephaeline acts as an inductor of histone H3 lysine 9 acetylation (H3K9ac), an epigenetic modification that leads to chromatin decondensation and disruption of cancer stem cell (CSC) populations . This activity results in potent anti-cancer effects, including significant reduction of tumor cell viability, halting of tumor growth, and inhibition of cellular migration in models of mucoepidermoid carcinoma . Furthermore, Cephaeline effectively disrupts in vitro tumorsphere formation, indicating an ability to target the self-renewal capacity of CSCs . Recent research has elucidated a second, distinct anticancer pathway. Cephaeline has been identified as a potent promoter of ferroptosis, a form of iron-dependent programmed cell death, by directly targeting the NRF2 signaling pathway . This mechanism leads to the suppression of key ferroptosis regulators such as GPX4 and SLC7A11, exerting significant anti-lung cancer efficacy in both in vitro and in vivo models . As a desmethyl analog of emetine, Cephaeline is also a valuable compound for studying ribosomal function and protein synthesis inhibition in eukaryotic cells . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H54Cl2N2O11 B3061206 Cephaeline dihydrochloride heptahydrate CAS No. 6487-30-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;heptahydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4.2ClH.7H2O/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;;;;;;;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H;7*1H2/t17-,20-,23+,24-;;;;;;;;;/m0........./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAXGZYTCIFHEW-PUJYRUHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.O.O.O.O.O.O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.O.O.O.O.O.O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54Cl2N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215159
Record name Cephaeline dihydrochloride heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6487-30-5
Record name Cephaeline dihydrochloride heptahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006487305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephaeline dihydrochloride heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEPHAELINE DIHYDROCHLORIDE HEPTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5P411P33C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis of Cephaeline

Primary Precursors and Initial Condensation Steps

The biosynthesis of cephaeline (B23452) begins with the convergence of two primary metabolic pathways: the shikimate pathway, which produces aromatic amino acids like L-Tyrosine, and the terpenoid pathway, which generates geranyl diphosphate. wikipedia.org

Dopamine (B1211576) (from L-Tyrosine) and Secologanin (B1681713) (from Geranyldiphosphate) Condensation

The initial and crucial step in the formation of ipecac alkaloids, including cephaeline, is the Pictet-Spengler condensation of dopamine and secologanin. wikipedia.orgnih.gov Dopamine is derived from the amino acid L-Tyrosine, while secologanin, a secoiridoid monoterpene glucoside, is formed from geranyl diphosphate. researchgate.netwikipedia.org This condensation reaction gives rise to the foundational monoterpenoid-tetrahydroisoquinoline skeleton. nih.govredalyc.org

The reaction is catalyzed by an enzyme that facilitates the joining of these two distinct molecular precursors, leading to the formation of two epimeric products. nih.gov

Formation of (S)-deacetylisoipecoside and (R)-deacetylipecoside

The condensation of dopamine and secologanin yields two stereoisomers: (S)-deacetylisoipecoside and (R)-deacetylipecoside. wikipedia.orgnih.gov The formation of these epimers is a critical branch point in the biosynthesis of ipecac alkaloids. The (S)-epimer, (S)-deacetylisoipecoside, is the direct precursor for the biosynthesis of cephaeline and emetine (B1671215). nih.gov The (R)-epimer, on the other hand, is channeled towards the formation of other alkaloidal glucosides like ipecoside. nih.gov The enzyme deacetylipecoside (B1200891) synthase has been identified to catalyze the formation of the (R)-epimer. nih.gov

Enzymatic Transformations and Methylation Pathways

Following the initial condensation, the cephaeline biosynthetic pathway involves a series of enzymatic modifications, with methylation being a key process. These reactions are catalyzed by specific enzymes that ensure the correct chemical structure is achieved.

Role of O-Methyltransferases (OMTs)

A class of enzymes known as O-methyltransferases (OMTs) plays a pivotal role in the subsequent steps of cephaeline biosynthesis. nih.gov These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group on the substrate molecule. In the biosynthesis of ipecac alkaloids in Psychotria ipecacuanha, three specific OMTs have been identified as sufficient for all the O-methylation reactions: IpeOMT1, IpeOMT2, and IpeOMT3. nih.gov

IpeOMT1, IpeOMT2, IpeOMT3 in Sequential O-Methylations

The three identified O-methyltransferases—IpeOMT1, IpeOMT2, and IpeOMT3—function in a coordinated and sequential manner to methylate the hydroxyl groups on the isoquinoline (B145761) portion of the alkaloid precursors. nih.gov The biosynthesis of emetine, a closely related alkaloid, branches off from N-deacetylisoipecoside through its 6-O-methylation by IpeOMT1, with a minor contribution from IpeOMT2. nih.gov The 7-hydroxy group of the isoquinoline skeleton is methylated by IpeOMT3 prior to the formation of protoemetine (B1220032). nih.gov Protoemetine then condenses with a second dopamine molecule, followed by sequential O-methylations by IpeOMT2 and IpeOMT1 to form cephaeline and then emetine. nih.gov

Methylation of Hydroxy Groups on Isoquinoline Skeleton

The specific methylation of the hydroxyl groups on the isoquinoline skeleton is a defining feature of the ipecac alkaloids. For cephaeline, this involves the methylation of three of the four hydroxyl groups derived from the two dopamine molecules that are incorporated into its structure. The final step in the conversion of 7'-O-demethylcephaeline to cephaeline is a 7'-O-methylation. wikipedia.org The subsequent 6'-O-methylation of cephaeline then produces emetine, catalyzed by IpeOMT1. nih.govuniprot.org

Involvement of β-Glucosidase (Ipeglu1)

A key step in the biosynthetic pathway is the deglucosylation of the precursor N-deacetylisoipecoside. This reaction is catalyzed by a specific β-D-glucosidase, Ipeglu1. researchgate.net The removal of the glucose moiety from N-deacetylisoipecoside is essential for the subsequent formation of the ipecac alkaloids. researchgate.net The recombinant IpeGlu1 enzyme shows a preference for hydrolyzing glucosidic Ipecac alkaloids but has little to no activity on other substrates like terpenoid-indole alkaloid glucosides. researchgate.net Interestingly, while the enzyme is localized in the cytosol, its substrate, N-deacetylisoipecoside, is thought to be located in the vacuole, which raises questions about the regulation and transport mechanisms that facilitate their interaction within the plant cell. nih.gov

Enzymatic Properties of Ipeglu1
PropertyDescriptionSource
Enzyme NameIpecac alkaloid β-D-glucosidase (IpeGlu1) nih.gov
FunctionCatalyzes the deglucosylation (removal of a glucose unit) from N-deacetylisoipecoside and other ipecac alkaloid glucosides. researchgate.net
Substrate PreferencePreferentially hydrolyzes glucosidic Ipecac alkaloids. It can act on both 1β(R)-epimers and 1α(S)-epimers but prefers the former. researchgate.net
Subcellular LocalizationCytosol nih.gov

Conversion of Protoemetine to Cephaeline and Emetine

Following a series of reactions including methylation and deglucosylation, the pathway leads to the formation of protoemetine. researchgate.netresearchgate.net This intermediate then undergoes a condensation reaction with a second molecule of dopamine. researchgate.net This step is followed by two sequential O-methylation reactions to yield the final alkaloids. researchgate.netresearchgate.net The first methylation is a 7'-O-methylation catalyzed by the enzyme IpeOMT2, which converts 7'-O-demethylcephaeline into cephaeline. researchgate.net The subsequent and final step in the formation of emetine is a 6'-O-methylation of cephaeline, a reaction catalyzed by IpeOMT1. researchgate.netresearchgate.net

Enzymatic Steps from Protoemetine
Starting CompoundEnzymeProductReaction TypeSource
Protoemetine + DopamineNot specified7'-O-demethylcephaelineCondensation researchgate.netresearchgate.net
7'-O-demethylcephaelineIpeOMT2Cephaeline7'-O-methylation researchgate.net
CephaelineIpeOMT1Emetine6'-O-methylation researchgate.netresearchgate.net

Unresolved Enzymatic Transformations in Complete Biosynthetic Roadmap

While significant progress has been made in identifying the key enzymes in the cephaeline biosynthetic pathway, such as the O-methyltransferases (IpeOMTs) and the β-glucosidase (IpeGlu1), the complete roadmap contains unresolved aspects. nih.gov A major question revolves around the subcellular compartmentalization of the pathway. nih.gov There is a clear discrepancy between the cytosolic location of the IpeOMT and IpeGlu1 enzymes and the presumed vacuolar localization of their substrates. nih.gov The mechanisms governing the transport of intermediates across the vacuolar membrane (tonoplast) to allow for these enzymatic conversions in the cytosol remain to be elucidated. nih.gov This suggests that specific transporters or a complex subcellular network may be involved, the details of which are a key area for future research. nih.gov

Non-Enzymatic Reactions in Pathway

A noteworthy feature of the ipecac alkaloid biosynthesis is the initiation of the pathway through a non-enzymatic reaction. researchgate.netnih.gov The crucial first step, a Pictet-Spengler reaction between dopamine and secologanin, occurs spontaneously without the direction of an enzyme. researchgate.netnih.gov This non-stereoselective reaction produces both the 1R and 1S stereoisomers of the initial glycosidic products, with only the 1S epimer leading to protoemetine and subsequently cephaeline. researchgate.net This reliance on a spontaneous chemical reaction for the initial condensation highlights how nature can utilize the inherent reactivity of precursor molecules to initiate complex biosynthetic pathways. researchgate.netnih.gov

Subcellular Localization of Biosynthetic Processes

The biosynthesis of cephaeline involves distinct subcellular compartments, creating a spatial separation between different stages of the pathway. nih.gov This compartmentalization is crucial for regulating the flow of intermediates and preventing unwanted side reactions.

Cytosolic Dopamine Accumulation

Dopamine, a primary building block for the isoquinoline portion of cephaeline, is synthesized in the cytosol. nih.gov However, studies indicate that it subsequently accumulates in the plant cell's vacuole. nih.gov

Vacuolar Condensation Reactions

The vacuole appears to be the primary site for the key condensation reactions of the pathway. nih.gov Both the initial Pictet-Spengler reaction between dopamine and secologanin and the later condensation of protoemetine with a second dopamine molecule are thought to occur within this acidic organelle. nih.gov This localization likely facilitates these reactions and sequesters the resulting alkaloidal glucosides. nih.gov

Metabolic Engineering Potential of Biosynthetic Pathways

The complex structure of cephaeline and its low yield from natural plant sources have spurred research into metabolic engineering strategies for its production. nih.gov Elucidating the biosynthetic pathway is a critical first step, and significant progress has been made in identifying the genes and enzymes involved. nih.goveurekalert.org The identification of key O-methyltransferases and a β-D-glucosidase from C. ipecacuanha has laid the foundation for heterologous production systems. nih.gov

Metabolic engineering efforts aim to reconstruct the cephaeline biosynthetic pathway in microbial hosts, such as yeast or bacteria, or in other plant systems. This approach offers the potential for a scalable and sustainable supply of the alkaloid, independent of the slow-growing and difficult-to-cultivate C. ipecacuanha plant. documentsdelivered.com Research has focused on characterizing the enzymes of the pathway to understand their substrate specificity and kinetic properties, which is essential for optimizing a heterologous system. nih.gov

One of the key findings that informs engineering approaches is the discovery of convergent evolution in ipecac alkaloid biosynthesis. mpg.de Studying how two different plant lineages independently evolved to produce these complex molecules provides unique insights into the enzymatic steps that can be harnessed for pathway reconstruction. nih.govmpg.de This knowledge can help bioengineers select the most efficient enzymes for a particular production host.

Challenges remain, including the potential for toxic accumulation of intermediates in the host organism and the complex subcellular organization of the pathway in the native plant. nih.goveurekalert.org For instance, in C. ipecacuanha, there appears to be a spatial separation between biosynthetic enzymes located in the cytosol and their substrate intermediates, which are thought to be localized in the vacuole. nih.goveurekalert.org Overcoming these challenges may require strategies like enzyme complexing to form "metabolons" that channel substrates efficiently, or engineering transport mechanisms within the host cell. nih.gov Despite these hurdles, the continued discovery and characterization of the biosynthetic genes provide a clear roadmap for the future metabolic engineering of cephaeline and related ipecac alkaloids. nih.gov

Key Enzymes in Cephaeline Biosynthesis

EnzymeAbbreviationFunction
β-D-glucosidaseIpeGlu1Catalyzes the deglucosylation of N-deacetylisoipecoside. nih.govnih.gov
O-methyltransferaseipeOMT1Catalyzes the O-methylation of cephaeline to form emetine. una.ac.cr

Isolation, Extraction, and Analytical Methodologies for Cephaeline Research

Extraction Techniques from Plant Material

The initial and critical step in studying cephaeline (B23452) is its efficient extraction from the complex matrix of the plant material, typically the dried and powdered roots of ipecac. Various methods have been developed to maximize the yield and purity of the extracted alkaloids.

Solvent extraction is a fundamental technique for isolating alkaloids, including cephaeline. The choice of solvent is paramount and is based on the polarity and solubility of the target compound.

For cephaeline and other ipecac alkaloids, a common approach involves basifying the plant material before extraction. Dried and ground samples are often mixed with an ammonia (B1221849) solution to convert the alkaloid salts present in the plant into their free base form. una.ac.cr The free bases are more soluble in nonpolar organic solvents like ethyl ether. The mixture is then subjected to extraction with ethyl ether, which selectively dissolves the alkaloids. una.ac.cr

Alternatively, acidic alcohol solutions are employed. An acidic methanol (B129727) or ethanol (B145695) solution can be used to extract the alkaloids in their salt form, which are more soluble in polar solvents. researchgate.netgoogle.com This method often involves heating or agitation to enhance the extraction efficiency.

Table 1: Comparison of Solvent Extraction Methods for Cephaeline

Solvent System Pre-treatment Extraction Principle
Ethyl Ether Alkalinization with ammonia una.ac.cr Extracts the alkaloid free base

To improve the efficiency of solvent extraction, physical methods are often incorporated. Ultrasonic-assisted extraction (UAE) is a widely used technique that enhances the process. google.comunal.edu.co The plant material, suspended in the chosen solvent (such as ethyl ether or acidic methanol), is placed in an ultrasonic bath. una.ac.crresearchgate.net The high-frequency sound waves generate cavitation bubbles, which collapse near the plant cell walls, causing cell disruption and promoting the release of intracellular contents into the solvent. mdpi.com This technique significantly increases the extraction yield and can reduce the extraction time. una.ac.crmdpi.com

Following extraction, centrifugation is a crucial step to separate the solid plant debris from the liquid extract containing the dissolved alkaloids. The mixture is centrifuged at specific speeds (e.g., 840 x g for 10 minutes) to pellet the solid material, allowing for the clear supernatant to be decanted and collected for further analysis. una.ac.crmdpi.com

Table 2: Parameters for Ultrasonic Extraction and Centrifugation

Parameter Example Condition 1 Example Condition 2
Solvent Ethyl Ether with 6N Ammonia una.ac.cr Acidic Methanol Solution researchgate.net
Ultrasonic Bath Duration 10 minutes per extraction step una.ac.cr 10 minutes redalyc.org
Centrifugation Speed 840 x g una.ac.cr 1840 rpm redalyc.org

| Centrifugation Duration | 10 minutes una.ac.cr | 10 minutes redalyc.org |

Qualitative Detection and Identification

Once an extract is obtained, the next step is to confirm the presence of cephaeline. Qualitative methods provide a preliminary identification of the compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of alkaloids. redalyc.orgfarmaciajournal.comresearchgate.net The process involves spotting the plant extract onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. redalyc.org The plate is then developed in a chamber containing a suitable mobile phase. A mobile phase consisting of chloroform (B151607), methanol, and ammonium (B1175870) hydroxide (B78521) (100:10:1) has been successfully used for separating ipecac alkaloids. redalyc.org

After development, the separated compounds on the TLC plate are visualized. While some compounds are visible under UV light, specific spray reagents are often used for detecting alkaloids. redalyc.orgresearchgate.net Dragendorff's reagent is a classic colorimetric reagent used for this purpose. wikipedia.orgmedchemexpress.com When the plate is sprayed with this reagent, alkaloids appear as orange or orange-red spots due to the formation of an insoluble complex between the alkaloid's nitrogen atom and the potassium bismuth iodide in the reagent. wikipedia.orgresearchgate.net The presence of a spot that matches the retention factor (Rf) of a known cephaeline standard confirms its presence in the extract. redalyc.org

Table 3: TLC Methodology for Cephaeline Detection

Component Description
Stationary Phase Silica gel 60 F254 plates redalyc.org
Mobile Phase Chloroform : Methanol : 10% Ammonium Hydroxide (100:10:1 v/v/v) redalyc.org
Visualization Dragendorff's Reagent Spray unal.edu.coredalyc.org

| Positive Result | Orange or orange-red precipitate/spot wikipedia.org |

Quantitative Analysis Approaches

For determining the exact amount of cephaeline in a sample, more sophisticated quantitative methods are required. These techniques are essential for the standardization of herbal medicines and for pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used methods for the quantitative analysis of cephaeline. una.ac.crresearchgate.net These techniques offer high resolution, sensitivity, and accuracy.

The analysis is typically performed using a reversed-phase C18 column. una.ac.crresearchgate.net The mobile phase often consists of a mixture of an aqueous acidic solution and organic solvents. For instance, a mixture of acetonitrile, methanol, and 0.1% phosphoric acid (9:3:88) has been used for the isocratic elution of cephaeline. researchgate.net Gradient elution, using a mobile phase of 0.08% trifluoroacetic acid (TFA) in water and acetonitrile, is also employed to achieve better separation. una.ac.cr

Detection is commonly carried out using a UV detector at wavelengths such as 205 nm or 285 nm. una.ac.crresearchgate.net For higher sensitivity, fluorescence detection can be used, which allows for the quantification of very low concentrations of cephaeline in biological samples. nih.govoup.com Method validation studies have demonstrated excellent linearity for cephaeline hydrochloride over specific concentration ranges, confirming the reliability of these methods. researchgate.net

Table 4: HPLC/UHPLC Conditions for Quantitative Analysis of Cephaeline

Parameter Method 1 Method 2
Technique HPLC UHPLC
Column C18 researchgate.net Acclaim™ 120 C18 una.ac.cr
Mobile Phase Acetonitrile-Methanol-0.1% Phosphoric Acid (9:3:88) researchgate.net Gradient of 0.08% TFA (aqueous) and Acetonitrile una.ac.cr
Flow Rate 1.0 mL/min researchgate.net 0.6 mL/min una.ac.cr
Detection UV at 205 nm researchgate.net Diode Array Detector at 285 nm una.ac.cr

| Linearity Range (Cephaeline HCl) | 0.01456–0.2184 μg (r = 0.99997) researchgate.net | Not specified |

Four-Column Chromatographic Procedure with UV Absorption

Information regarding a specific "Four-Column Chromatographic Procedure" for cephaeline isolation was not available in the consulted research. Chromatographic purification of alkaloids can, however, involve multiple sequential steps using different columns and separation principles to achieve high purity, with UV absorption used to monitor the separation process.

Volumetric Titration for Total Alkaloids

In addition to chromatographic methods, volumetric titration can be used to determine the total alkaloid content in ipecac root. una.ac.cr This method involves an acid-base titration. A previously reported procedure requires extracting a powdered ipecac root sample with ethyl ether and ammonium hydroxide. una.ac.cr The resulting residue, after evaporation, is redissolved in ethanol and mixed with a standard solution of sulfuric acid. una.ac.cr The total amount of alkaloids can then be calculated based on the results of the titration. plantsjournal.com

Influencing Factors on Alkaloid Content in Plant Tissues

The concentration of cephaeline and related alkaloids in the Carapichea ipecacuanha plant is not uniform and is influenced by several factors, most notably the specific organ of the plant.

Plant Organ Distribution (Roots, Stems, Leaves)

Research consistently shows a significant variation in cephaeline concentration among the different organs of the ipecacuanha plant. The highest concentration of cephaeline is found in the roots, which are the primary part of the plant harvested for commercial and pharmaceutical use. researchgate.netredalyc.orgscielo.org.co

Following the roots, the stems contain a moderate concentration of the alkaloid, while the leaves have the lowest levels. researchgate.netredalyc.orgscielo.org.co One study quantified the distribution, finding the highest total alkaloid content in the roots (8.55 mg/g), followed by the stems (4.05 mg/g), and the lowest content in the leaves (2.4 mg/g). researchgate.netscielo.org.co In all three organs analyzed, the cephaeline content was found to be higher than that of emetine (B1671215). researchgate.netscielo.org.co Although the concentration is lower in the leaves and stems, these parts are still considered potential sources of the alkaloids, which could prevent the entire plant from being destroyed during harvest. scielo.org.co

The table below details the concentration of cephaeline found in the different organs of Psychotria ipecacuanha as reported in one study.

Plant OrganCephaeline Concentration (mg/g)Reference
Roots4.65 scielo.org.co
StemsNot specified individually, but total alkaloid content was 4.05 mg/g scielo.org.co
Leaves3.70 scielo.org.co

Harvest Maturity and Environmental Conditions

The biosynthesis and accumulation of cephaeline in Carapichea ipecacuanha are significantly influenced by the developmental stage of the plant (ontogeny) and various external environmental factors. researchgate.net Research into these variables is crucial for optimizing the yield of cephaeline for pharmaceutical applications.

Harvest Maturity

The age of the C. ipecacuanha plant at the time of harvest is a critical determinant of its total alkaloid concentration, including cephaeline. Studies have shown a clear correlation between plant maturity and alkaloid yield, with concentrations generally increasing as the plant ages, up to an optimal point. una.ac.cruna.ac.cr

Detailed analysis of cultivated ipecac plants in Costa Rica revealed that the highest concentration of total alkaloids occurs when plants are harvested between 16 and 19 months of age. una.ac.cruna.ac.cr The peak concentration was observed specifically at the 16-month mark. una.ac.cr Beyond this period, the relative composition of the alkaloids begins to shift, with the cephaeline-to-emetine ratio increasing after 16 months. una.ac.cruna.ac.cr At the optimal 16-month harvest time, the cephaeline/emetine ratio was found to be 2. una.ac.cr This suggests that while total alkaloid production may plateau or decline after this peak, the plant continues to modify the relative amounts of its constituent alkaloids.

The accumulation of these isoquinoline (B145761) alkaloids is primarily in the roots and stems, with lower concentrations found in the leaves. redalyc.orgredalyc.org It is believed that the alkaloids are synthesized in the leaves and then translocated to the roots and stems for storage as the plant matures. redalyc.orgscielo.org.co

Table 1: Effect of Plant Maturity on Total Alkaloid Concentration in C. ipecacuanha
Plant Age (Months)Relative Total Alkaloid ConcentrationCephaeline/Emetine Ratio
< 16IncreasingVariable
16Maximum~2.0
16 - 19HighIncreasing
> 19DecreasingVariable
Data derived from research on Ipecac fields, indicating the optimal harvest window for maximizing alkaloid yield. una.ac.cruna.ac.cr

Environmental Conditions

A range of abiotic factors can qualitatively and quantitatively impact the cephaeline content in C. ipecacuanha. researchgate.net These factors include light intensity, temperature, soil water, and humidity. researchgate.netnih.gov

Temperature: Temperature can modulate the biosynthesis of alkaloids. nih.gov Research on other alkaloid-producing plants has shown that higher temperatures can lead to increased alkaloid content. nih.gov For instance, one study noted that the alkaloid concentration in C. ipecacuanha increases during the warmer summer months. una.ac.cr

Table 2: Environmental Factors Influencing Alkaloid Production in C. ipecacuanha
Environmental FactorObserved Effect on Alkaloid ContentReference
Light IntensityFull sunlight exposure increases emetine but decreases photosynthetic performance. researchgate.netnih.gov
TemperatureWarmer months may increase total alkaloid concentration. una.ac.cr
Geography/GeneticsSignificant variation in cephaeline content and cephaeline/emetine ratio observed among different genetic accessions. rsdjournal.org

Molecular Pharmacology and Mechanisms of Action of Cephaeline

Ribosomal Interactions and Protein Synthesis Inhibition

Cephaeline (B23452) is a well-characterized inhibitor of protein synthesis in eukaryotic cells. nih.gov Its primary molecular target is the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. By binding to a specific site on the ribosome, cephaeline effectively stalls the process of translation, leading to a cessation of protein production.

Cryo-electron microscopy studies have revealed that cephaeline binds to the E-tRNA binding site (E-site) on the small subunit (40S) of the eukaryotic ribosome. rug.nlrug.nlsemanticscholar.org The E-site is the exit site for deacylated tRNA during the elongation cycle of translation. By occupying this crucial site, cephaeline interferes with the normal progression of the ribosome along the mRNA molecule.

The binding of cephaeline within the E-site is stabilized by specific molecular interactions with components of the 40S subunit. A key interaction is the stacking of cephaeline's benzo[a]quinolizine ring with the universally conserved guanine (B1146940) base G889 of the 18S ribosomal RNA (rRNA). rug.nlrug.nl Additionally, cephaeline interacts with the amino acid residue L132 of the ribosomal protein uS11. rug.nlrug.nl These stacking interactions are critical for the stable association of cephaeline with the ribosome.

Upon binding to the E-site, cephaeline physically displaces the -3 nucleotide of the mRNA, leading to incorrect positioning of the mRNA template within the ribosome. rug.nlsemanticscholar.org This disruption of the mRNA path prevents the ribosome from moving to the next codon, a process known as translocation. rug.nl The inhibition of translocation is a key step in cephaeline's mechanism of action, effectively halting the elongation phase of protein synthesis. nih.gov

Cephaeline exhibits a high degree of specificity for eukaryotic ribosomes over their bacterial counterparts. This selectivity is attributed to differences in the composition and structure of the E-site between eukaryotes and bacteria. While the precise molecular basis for this specificity is still under investigation, the unique interactions cephaeline forms with the eukaryotic 18S rRNA and ribosomal proteins are likely responsible for its selective inhibition. rug.nl

The mechanism of action of cephaeline is similar to that of other alkaloids that inhibit protein synthesis, such as emetine (B1671215), cryptopleurine, and tylocrebrine. nih.gov These compounds also bind to the eukaryotic ribosome and inhibit translocation. rug.nl As a result, cross-resistance between these inhibitors can occur, where resistance to one compound may confer resistance to others that share a similar binding site and mechanism of action.

Inhibitor Binding Site Mechanism of Action
CephaelineE-tRNA binding site on the 40S ribosomal subunitInhibition of translocation
CryptopleurineEukaryotic ribosomeInhibition of translocation
TylocrebrineEukaryotic ribosomeInhibition of translocation
TubulosineEukaryotic ribosomeInhibition of protein synthesis

Epigenetic Modulation

Induction of Histone H3 Acetylation (e.g., H3K9ac)

Cephaeline has been identified as an agent capable of inducing epigenetic modifications, specifically through the acetylation of histones. Research conducted on mucoepidermoid carcinoma (MEC) cell lines, including UM-HMC-1, UM-HMC-2, and UM-HMC-3A, demonstrated that administration of Cephaeline leads to an increase in the levels of Histone H3 Lysine (B10760008) 9 acetylation (H3K9ac). nih.govnih.govcapes.gov.br This effect was observed via immunofluorescence staining, which showed a progressive increase in histone acetylation in all tested MEC cell lines after 24 and 48 hours of treatment. nih.govfrontiersin.org The upregulation of H3K9ac is a significant finding, as histone acetylation is a critical mechanism that influences chromatin structure and gene transcription. nih.gov

The table below summarizes the observed effects of Cephaeline on histone acetylation in different mucoepidermoid carcinoma cell lines.

Cell LineTreatment DurationObserved Effect on H3K9acSource
UM-HMC-124h & 48hIncreased Levels nih.gov
UM-HMC-224h & 48hIncreased Levels nih.gov
UM-HMC-3A24h & 48hIncreased Levels nih.gov

Chromatin Relaxation

A direct consequence of the Cephaeline-induced histone H3 acetylation is the relaxation of chromatin. nih.gov The acetylation of histones neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. This process leads to a more open or "relaxed" chromatin structure, known as euchromatin. nih.gov This decondensation of tumor chromatin is a crucial mechanism for allowing transcription factors and DNA repair proteins to access the DNA, thereby influencing gene expression. nih.gov Studies have concluded that Cephaeline's ability to induce chromatin relaxation, in conjunction with histone H3 acetylation, is a key part of its anti-cancer properties in MEC cell lines. nih.gov

Modulation of Gene Expression Pathways

Inhibition of NRF2 Pathway Leading to Ferroptosis Induction

Cephaeline has been shown to induce a specific form of programmed cell death called ferroptosis by targeting the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. nih.govnih.gov In studies using H460 and A549 lung cancer cells, Cephaeline demonstrated significant inhibitory effects on cell viability. nih.govnih.gov The primary mechanism identified was the induction of ferroptosis, which is characterized by iron-dependent lipid peroxidation.

Cephaeline was found to significantly inhibit the expression of NRF2, a key regulatory protein in the antioxidant response. frontiersin.orgnih.gov This inhibition leads to the downregulation of key antioxidant genes such as GPX4 and SLC7A11. frontiersin.orgnih.gov Concurrently, Cephaeline promotes iron overload by upregulating transferrin (a protein that regulates iron influx) and downregulating SLC40A1 (a protein controlling iron efflux). This disruption of redox homeostasis and accumulation of iron ultimately triggers ferroptosis in lung cancer cells.

The following table presents the IC50 values of Cephaeline on lung cancer cell lines, indicating its inhibitory potency.

Cell Line24h IC5048h IC5072h IC50Source
H46088 nM58 nM35 nM nih.govnih.gov
A54989 nM65 nM43 nM nih.govnih.gov

Interference with NF-κB Signaling

Based on available scientific literature, a direct mechanism of action involving Cephaeline's interference with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway has not been documented. While the NF-κB pathway is a critical regulator of immune and inflammatory responses, its direct interaction with Cephaeline is an area that requires further investigation. nih.govnih.gov

Modulation of Quadruplex G-Dependent Alternative Splicing

Cephaeline and its analog, emetine, have been identified as small molecules that can modulate alternative splicing by targeting RNA G-quadruplexes. RNA G-quadruplexes are secondary structures formed in guanine-rich sequences that can act as cis-elements to recruit splicing factors. A high-throughput screen using a dual-color splicing reporter identified that Cephaeline can disrupt these RNA G-quadruplexes. This disruption results in the inhibition of G-quadruplex-dependent alternative splicing, affecting both cassette exon inclusion and skipping. This mechanism suggests that Cephaeline can globally regulate the alternative splicing of various exons that contain G-quadruplex structures near their splice sites.

Viral Replication Cycle Interference Mechanisms

Cephaeline has demonstrated potent inhibitory activity against the replication of several viruses, including Zika virus (ZIKV) and Ebola virus (EBOV). frontiersin.org Its antiviral mechanisms are multifaceted. One key mechanism, elucidated through studies on its close analog emetine, is the inhibition of viral protein synthesis. Research using cryo-electron microscopy has shown that Cephaeline binds to the E-site on the small subunit of the eukaryotic ribosome. By occupying this site, it can prevent the correct positioning of mRNA, thereby inhibiting the translocation step of protein synthesis and halting the production of viral proteins necessary for replication.

Furthermore, Cephaeline and emetine have been shown to interfere with viral entry. They achieve this by accumulating in lysosomes and disrupting their function, which can inhibit autophagy-dependent viral infection pathways. For ZIKV, a specific target is the NS5 polymerase, an RNA-dependent RNA polymerase (RdRp) essential for viral genome replication. frontiersin.org Emetine was found to inhibit the polymerase activity of ZIKV NS5, and Cephaeline is noted to have similar efficacy against both ZIKV and EBOV infections. frontiersin.org

VirusMechanism of InterferenceTargetSource
Zika Virus (ZIKV)Inhibition of viral replicationNS5 RNA-dependent RNA polymerase frontiersin.org
Ebola Virus (EBOV)Inhibition of viral entry and replicationLysosomal function
General (Eukaryotic)Inhibition of protein synthesisRibosomal E-site

Other Cellular Target Interactions (In Vitro Studies)

Beyond its antiviral mechanisms, the interactions of cephaeline with other cellular enzymes have been investigated in vitro.

Based on available scientific literature, there is no evidence to suggest that cephaeline or other ipecac alkaloids inhibit the activity of Escherichia coli DNA Polymerase I. Studies on the inhibitors of this bacterial enzyme have focused on other classes of compounds, and cephaeline has not been identified as an inhibitor in this context. researchgate.netasm.org

The inhibitory potential of ipecac alkaloids against Human Immunodeficiency Virus-1 (HIV-1) Reverse Transcriptase (RT), a key enzyme in the viral life cycle, has been explored. Research has shown that while certain related alkaloids, such as psychotrine (B1678309) and its O-methyl ether, are selective and potent inhibitors of HIV-1 RT, cephaeline is inactive against this enzyme. researchgate.net Studies designed to characterize the mechanism of HIV-1 RT inhibition found that other members of the ipecac class, including emetine and by extension cephaeline, did not demonstrate inhibitory activity against the polymerase function of HIV-1 RT or other tested mammalian and bacterial DNA and RNA polymerases. researchgate.net

Inhibition of Cytochrome P450 Enzymes (e.g., CYP2D6)

Cephaeline has been identified as an inhibitor of certain Cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide array of xenobiotics, including many therapeutic drugs. mdpi.comnih.gov Research into its inhibitory potential has primarily focused on its effects on the major drug-metabolizing CYP isoforms.

Detailed in vitro studies utilizing human liver microsomes have demonstrated that cephaeline exhibits inhibitory activity against CYP2D6 and, to a lesser extent, CYP3A4. nih.gov The Cytochrome P450 2D6 (CYP2D6) enzyme is responsible for the metabolism of approximately 25% of clinically used drugs. nih.govnih.gov

The inhibitory effects of cephaeline on these enzymes have been quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For CYP2D6, cephaeline displayed an IC50 value of 121 µM. nih.govmedchemexpress.com The inhibition constant (Ki), determined through graphical analysis of Dixon plots, was found to be 54 µM for CYP2D6. nih.govmedchemexpress.com

In comparison, its effect on CYP3A4 was significantly weaker, with an IC50 value of 1000 µM and a Ki value of 355 µM. nih.govmedchemexpress.com Its inhibitory effect on CYP2C9 was even less pronounced, with an IC50 value greater than 1000 µM. medchemexpress.com These findings indicate a degree of selectivity in cephaeline's inhibition, with CYP2D6 being the more sensitive isoform to its effects. The research concluded that these in vitro inhibitory effects are unlikely to cause significant drug-drug interactions in clinical settings. nih.gov It is also noteworthy that CYP2D6 and CYP3A4 are the enzymes responsible for metabolizing the related ipecac alkaloid, emetine, into cephaeline. nih.gov

The table below summarizes the in vitro inhibitory data for cephaeline against major human Cytochrome P450 enzymes.

EnzymeIC50 (µM)Ki (µM)Nature of Finding
CYP2D6 12154In vitro inhibition
CYP3A4 1000355In vitro inhibition
CYP2C9 >1000N/AIn vitro inhibition

Structure Activity Relationships Sar and Derivative Research

Comparative Analysis with Emetine (B1671215) and other Ipecac Alkaloids

Cephaeline (B23452) and emetine are the two principal alkaloids found in ipecac root and share a nearly identical molecular scaffold. researchgate.net Their comparative analysis is fundamental to understanding the subtle structural nuances that govern biological activity. Both molecules consist of a benzo[a]quinolizidine and an isoquinoline (B145761) ring system connected by an ethyl group. rug.nl They are known to inhibit protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit, which is a key mechanism behind their various biological effects, including their emetic and antiprotozoal properties. benthamopen.comwikipedia.org

The primary structural distinction between cephaeline and emetine lies at the 6'-position of the isoquinoline ring. Cephaeline possesses a phenolic hydroxyl (-OH) group at this position, whereas emetine features a methoxy (B1213986) (-OCH3) group. redalyc.org This seemingly minor difference—the methylation of a single hydroxyl group—has a significant impact on their respective potencies and metabolic fates.

In terms of emetic activity, cephaeline is reported to be approximately twice as potent as emetine. redalyc.org The free hydroxyl group on cephaeline also influences its metabolism. In preclinical studies, cephaeline is primarily metabolized through conjugation, specifically forming cephaeline-6'-O-glucuronide, which facilitates its biliary excretion. nih.gov In contrast, emetine first undergoes O-demethylation to yield cephaeline and other demethylated products before subsequent conjugation. nih.gov This metabolic conversion underscores the biochemical importance of the 6'-hydroxyl group. The difference in functional groups also affects their antiviral activities, though both compounds have demonstrated potent effects against a range of viruses. benthamopen.commedchemexpress.com

FeatureCephaelineEmetineReference
Functional Group at 6'-PositionHydroxyl (-OH)Methoxy (-OCH3)
Primary Metabolic PathwayDirect glucuronide conjugationO-demethylation to cephaeline, then conjugation nih.gov
Relative Emetic PotencyReported to be twice as potent as emetineBaseline redalyc.org
RelationshipMetabolite of EmetineProdrug of Cephaeline (via metabolism) nih.gov

The biological activity of ipecac alkaloids is highly dependent on their stereochemistry. solubilityofthings.comnih.gov Natural cephaeline possesses a specific absolute configuration, designated as (1R)-1-{[(2S,3R,11bS)-3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl]methyl}-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol. wikipedia.orgnih.gov This precise three-dimensional arrangement of atoms is crucial for its interaction with biological targets like the ribosome.

Synthesis and Evaluation of Cephaeline Derivatives

The modification of the cephaeline structure is a strategy to develop new compounds with potentially improved therapeutic properties or to better understand its mechanism of action. Research in this area focuses on altering specific functional groups to observe the resulting changes in biological activity.

The phenolic hydroxyl group at the 6'-position of cephaeline is a prime target for chemical modification, such as alkylation to form ether derivatives. While the synthesis and biological evaluation of the specific O-ethyl and O-isopropyl derivatives of cephaeline are not described in the reviewed scientific literature, the general methodology for such a transformation is well-established in medicinal chemistry. Typically, the synthesis of alkyl ethers from a phenolic compound involves reacting the alkaloid with an appropriate alkyl halide (e.g., ethyl iodide or isopropyl iodide) in the presence of a base.

Studies on other natural product alkaloids have shown that O-alkylation can significantly alter biological activity. For example, the alkylation of the secondary hydroxyl group in the alkaloid chelidonine (B1668607) produced derivatives with modified central nervous system effects, including new antinociceptive properties not seen in the parent compound. nih.gov Similarly, the synthesis of various O-alkyl derivatives of the flavonoid naringenin (B18129) led to compounds with altered and sometimes enhanced antimicrobial activity. nih.gov These examples suggest that converting cephaeline's hydroxyl group to an ether could modulate its potency, selectivity, or metabolic stability, but specific data for cephaeline derivatives remains unavailable.

The synthesis and biological evaluation of dibenzoquinoline derivatives prepared from cephaeline are not described in the reviewed scientific literature. Such a transformation would likely involve a significant structural rearrangement or cyclization reaction to form the extended aromatic system characteristic of a dibenzo[a,g]quinolizine core from the existing benzo[a]quinolizidine structure of cephaeline.

The synthesis and evaluation of thieno[3,2-a]quinolizidine derivatives of cephaeline are not documented in the available scientific literature. This specific heterocyclic system involves the fusion of a thiophene (B33073) ring to the 'a' face of the quinolizidine (B1214090) nucleus. While research exists on the synthesis of other thieno-fused heterocycles like thieno[3,2-d]pyrimidines, these compounds are structurally distinct and are not derived from a cephaeline precursor. nih.govnih.gov

Relationship between Molecular Structure and Ribosomal Binding Specificity

Cephaeline, a natural product alkaloid, exerts its biological effects primarily by inhibiting protein synthesis. This inhibition is achieved through specific binding to the eukaryotic ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Cryo-electron microscopy studies have revealed that cephaeline, much like its close analog emetine, targets the 80S ribosome, specifically binding to the E-site (exit site) on the 40S small subunit. nih.govrug.nl This binding pocket is strategically located where the deacylated transfer RNA (tRNA) exits the ribosome after donating its amino acid to the growing polypeptide chain.

The binding of cephaeline obstructs the path of the mRNA, preventing its proper translocation and thereby halting the elongation phase of protein synthesis. rug.nl The specificity and stability of this interaction are dictated by a series of precise molecular contacts between the cephaeline molecule and components of the ribosome. rug.nlrug.nl

Key interactions for cephaeline's ribosomal binding include:

Stacking Interactions: The benzo[a]quinolizine ring system of cephaeline forms a crucial stacking interaction with the universally conserved guanine (B1146940) base G889 of the 18S ribosomal RNA (rRNA). rug.nl A second stacking interaction occurs between the isoquinoline ring of cephaeline and the C-terminal residue (Leucine 132) of the ribosomal protein uS11. rug.nlrug.nl

C-H-π Interaction: The ethyl group of the benzo[a]quinolizine ring engages in a C-H-π interaction with the cytosine base C991 of the h24 helix in the 18S rRNA. rug.nl

Hydrogen Bonding: A hydrogen bond is formed between cephaeline and the uracil (B121893) base U1756 of the 18S rRNA, further anchoring the molecule in its binding site. rug.nl

The binding mechanism of cephaeline is nearly identical to that of emetine. rug.nl The primary structural difference between the two—a hydroxyl group at the 6' position in cephaeline versus a methoxy group in emetine—does not significantly alter the core interactions with the ribosomal E-site. This shared binding site and mechanism explain their similar potent inhibitory effects on eukaryotic protein synthesis. nih.govrug.nl The specificity for eukaryotic over prokaryotic ribosomes is partly attributed to the interaction with the C-terminal region of the uS11 protein, which is significantly shorter in bacteria and does not extend into the E-site to form the necessary stacking interaction. rug.nl

Structural Feature of CephaelineInteracting Ribosomal ComponentType of InteractionSignificance for Binding
Benzo[a]quinolizine RingG889 (18S rRNA)π-π StackingPrimary anchoring interaction. rug.nl
Isoquinoline RingL132 (Protein uS11)π-π StackingContributes to binding stability and eukaryotic specificity. rug.nlrug.nl
Ethyl GroupC991 (18S rRNA)C-H-π InteractionEnhances binding affinity. rug.nl
Overall StructureU1756 (18S rRNA)Hydrogen BondStabilizes the compound in the binding pocket. rug.nl

Structure-Activity Relationships for Antiviral and Anticancer Effects

The potent biological activities of cephaeline and its derivatives are intrinsically linked to their molecular structure. Research into modifying the cephaeline and emetine scaffold has provided critical insights into the features necessary for their antiviral and anticancer effects, as well as those that modulate toxicity.

Key Structural Features and Their Impact:

The N-2' Secondary Amine: Structure-activity relationship (SAR) studies on emetine, which are directly applicable to cephaeline, have identified the secondary amine at the N-2' position as absolutely crucial for its potent cytotoxic and protein synthesis inhibitory activities. nih.gov Modification or derivatization at this position leads to a significant reduction in cytotoxicity, with some studies reporting up to a 300-fold decrease. nih.gov This feature has been exploited in the development of prodrugs, where the N-2' amine is temporarily modified to render the molecule inactive. nih.govnih.gov The prodrug can then be selectively activated within a tumor microenvironment to release the potent parent compound, offering a strategy for targeted cancer therapy. nih.govnih.gov

Stereochemistry: The specific three-dimensional arrangement of atoms (stereochemistry) is vital for the biological activity of ipecac alkaloids. For instance, studies on dehydroemetine, a derivative with a double bond, have shown that the antiviral activity is stereoisomer-specific, highlighting the importance of the molecule's precise shape for interacting with its biological targets. nih.gov

Anticancer Activity Mechanisms: Beyond general cytotoxicity from protein synthesis inhibition, cephaeline has been shown to induce anticancer effects through more specific pathways. In lung cancer cells, cephaeline promotes a form of iron-dependent cell death called ferroptosis by targeting and inhibiting the NRF2 pathway. nih.gov In mucoepidermoid carcinoma, it has demonstrated the ability to inhibit cancer stem cells and induce histone H3 acetylation, suggesting an epigenetic mechanism of action. nih.gov These findings indicate that while the core cytotoxic effect is tied to the N-2' amine and ribosomal inhibition, other structural features contribute to distinct anticancer mechanisms.

Compound/Derivative ClassKey Structural FeatureEffect on Biological ActivityReference
Cephaeline6'-OH groupPotent antiviral and anticancer activity; potentially lower toxicity than emetine. nih.govresearchgate.net nih.govresearchgate.net
Emetine6'-OCH3 groupPotent antiviral and anticancer activity; serves as a benchmark for SAR studies. nih.govnih.gov nih.govnih.gov
N-2' Modified DerivativesDerivatized secondary amine (e.g., amide, carbamate)Significantly reduced cytotoxicity; creates an "OFF" state for prodrug applications. nih.govnih.gov nih.govnih.gov
DehydroemetineDouble bond in the C-ringAntiviral activity is stereoisomer-specific. nih.gov nih.gov

Advanced Research Applications and Future Directions Non Clinical Focus

In Vitro and Cellular Model Studies in Cancer Research

Recent investigations have highlighted the anti-neoplastic properties of cephaeline (B23452) across different cancer types, with a particular focus on lung and mucoepidermoid carcinomas. These studies utilize established cancer cell lines to elucidate the molecular mechanisms underlying its effects on cancer cell proliferation, survival, and metastasis.

Cephaeline has demonstrated significant inhibitory effects on lung cancer cells in vitro. nih.gov Studies using the H460 and A549 non-small cell lung cancer cell lines, originally derived from patients with large cell lung cancer and lung adenocarcinoma respectively, have been instrumental in this research. nih.gov The compound effectively induces cell death in both H460 and A549 cell lines. medchemexpress.com The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for cephaeline in these cell lines. For the H460 cell line, the IC50 values were 88 nM, 58 nM, and 35 nM after 24, 48, and 72 hours of treatment, respectively. nih.govresearchgate.net Similarly, for the A549 cell line, the IC50 values were 89 nM, 65 nM, and 43 nM at the same time points. nih.govresearchgate.net These findings underscore the potent cytotoxic activity of cephaeline against these lung cancer cell models. nih.gov

IC50 Values of Cephaeline in Lung Cancer Cell Lines
Cell Line24 hours (nM)48 hours (nM)72 hours (nM)
H460885835
A549896543

The potential of cephaeline as a therapeutic agent for mucoepidermoid carcinoma (MEC), the most common malignancy of the salivary glands, has been evaluated using various MEC cell lines. nih.govnih.gov Research has utilized the UM-HMC-1, UM-HMC-2, and UM-HMC-3A cell lines, which were derived from tumors in a minor salivary gland, a parotid gland, and a local tumor recurrence, respectively. nih.gov Cephaeline has demonstrated anti-cancer properties across all tested MEC cell lines. nih.govnih.gov The IC50 values were found to differ among the cell lines, with the UM-HMC-2 line requiring a significantly higher concentration of cephaeline for inhibition compared to UM-HMC-1 and UM-HMC-3A. nih.gov

A single administration of cephaeline has been shown to reduce the viability of MEC cells and halt tumor growth and cellular migration. nih.govnih.govresearcher.life In vitro wound healing scratch assays confirmed the compound's ability to impair the migratory potential of MEC cells. researchgate.net These findings suggest that cephaeline can regulate key processes involved in tumor progression and metastasis. nih.govresearchgate.net Studies on hepatocellular carcinoma (HCC) cells have also shown that related compounds can inhibit cell viability, migration, and proliferation in a dose-dependent manner. ijbs.com

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that are thought to drive tumor initiation and recurrence. The ability to form tumorspheres in vitro is a characteristic of CSCs. Research has shown that cephaeline can disrupt the formation of tumorspheres in MEC cell models. nih.govnih.govresearcher.life A single administration of cephaeline resulted in a reduction in both the number and size of these tumorspheres, indicating its potential to target the CSC population within mucoepidermoid carcinomas. nih.govresearchgate.net

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. researchgate.net Recent studies have identified the induction of ferroptosis as a key mechanism for the anti-lung cancer activity of cephaeline. nih.govresearchgate.netnih.gov Cephaeline has been found to induce ferroptosis in lung cancer cells by targeting and inhibiting NRF2 (Nuclear factor erythroid 2-related factor 2), a key regulatory protein in the antioxidant response. nih.govmedchemexpress.comresearchgate.net The inhibition of NRF2 leads to the downregulation of its downstream antioxidant genes, such as GPX4 and SLC7A11. medchemexpress.comresearchgate.net This disruption of the antioxidant system, combined with an increase in intracellular iron ions, leads to a rise in lipid reactive oxygen species (ROS) and subsequent cell death via ferroptosis. nih.gov The process involves cephaeline promoting iron overload by downregulating SLC40A1 (which controls iron efflux) and upregulating transferrin (which regulates iron influx). nih.gov The effects of cephaeline can be reversed by NRF2 agonists, further confirming that NRF2 is a direct target. nih.gov

Antiviral Research in In Vitro and Animal Models

Beyond its anti-cancer properties, cephaeline has demonstrated potent antiviral activity. medchemexpress.com It is recognized as an inhibitor of both Zika virus (ZIKV) and Ebola virus (EBOV) infections. medchemexpress.com Studies have shown that cephaeline can suppress ZIKV and EBOV in both in vitro and in vivo models by inhibiting viral replication and disrupting virus entry. nih.gov In animal models, cephaeline administration was found to suppress the ZIKV viral load and decrease viral proteins and RNA in the serum of infected mice. medchemexpress.com Similarly, it effectively suppressed EBOV infection in mouse models. medchemexpress.com Its structural analogue, emetine (B1671215), has also shown broad-spectrum antiviral activity against a range of human viruses, often with effective concentrations in the nanomolar range. nih.govmdpi.com

Zika Virus (ZIKV) Inhibition Studies

Cephaeline has demonstrated significant inhibitory effects against the Zika virus (ZIKV). Research indicates that it is a potent inhibitor of ZIKV replication. mdpi.com In vitro studies have shown that Cephaeline inhibits the ZIKV NS5 RNA-dependent RNA polymerase (RdRp) activity, a critical enzyme for viral genome replication. nih.gov This inhibition occurs at a nanomolar concentration, highlighting the compound's potency. nih.gov

The mechanism of action involves not only the inhibition of viral replication but also the disruption of lysosomal function, which can interfere with autophagy-dependent virus infection pathways. nih.gov Studies using various cell lines, including SNB-19, HEK293, and Vero E6, have confirmed that the inhibitory effect is not cell-line specific. nih.gov Furthermore, in vivo studies in mouse models have shown that Cephaeline can suppress the ZIKV load and reduce the levels of viral NS1 protein and RNA in the serum. nih.gov

Table 1: In Vitro Efficacy of Cephaeline Against Zika Virus (ZIKV)

Cell Line IC50 Value Mechanism of Action
HEK293 976 nM (for NS5 RdRp) Inhibition of ZIKV NS5 polymerase activity
Vero E6 Not specified Potent inhibition of ZIKV infection
SNB-19 Not specified Inhibition of ZIKV replication

Ebola Virus (EBOV) Inhibition Studies

Cephaeline has also been identified as a potent inhibitor of the Ebola virus (EBOV). nih.gov Its antiviral activity against EBOV is multifaceted, involving the inhibition of both viral entry into host cells and subsequent viral replication. nih.gov In vitro assays have established its efficacy in preventing EBOV infection in Vero E6 cells with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov

The proposed mechanism for inhibiting EBOV entry is linked to the accumulation of Cephaeline in lysosomes, leading to a disruption of their normal function, which is crucial for the virus to enter the cell. nih.gov In vivo studies have further substantiated these findings, with Cephaeline effectively suppressing EBOV infection in mouse models. nih.gov

Table 2: In Vitro Efficacy of Cephaeline Against Ebola Virus (EBOV)

Cell Line IC50 Value Mechanism of Action
Vero E6 22.18 nM Inhibition of EBOV entry and replication
HeLa 3.27 µM (for VLP entry) Inhibition of Ebola VLP entry

SARS-CoV and SARS-CoV-2 Inhibition Studies

Research has highlighted Cephaeline as a highly potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19. nih.gov In studies assessing a range of compounds, Cephaeline was identified as having significant anti-SARS-CoV-2 activity, with a reported IC50 value of 0.0123 μM. nih.gov The antiviral effects of Cephaeline are believed to be comparable to its desmethyl analog, emetine, which has also been studied for its anti-coronavirus activity. nih.gov The mechanism of action is thought to involve the inhibition of viral protein synthesis through interaction with the host ribosome. mdpi.com While research on its direct effects on SARS-CoV is less specific, the potent activity against SARS-CoV-2 suggests a promising area for further investigation into its broader anti-coronavirus potential.

Table 3: In Vitro Efficacy of Cephaeline Against SARS-CoV-2

Virus IC50 Value Proposed Mechanism of Action
SARS-CoV-2 0.0123 µM Inhibition of viral protein synthesis

Influenza Virus Inhibition Studies

While direct studies on Cephaeline's inhibition of the influenza virus are limited, its structural and functional similarity to emetine provides a basis for its potential antiviral activity. Emetine has been shown to have strong inhibitory effects against influenza viruses. nih.gov Research suggests that the antiviral effects of Cephaeline are comparable to those of emetine, indicating its potential as an anti-influenza agent. nih.gov Further direct investigation is required to fully elucidate the efficacy and mechanism of action of Cephaeline against various strains of the influenza virus.

HIV-1 Reverse Transcriptase Inhibition

Currently, there is a lack of direct scientific evidence from dedicated studies on the inhibitory effects of Cephaeline dihydrochloride (B599025) heptahydrate on HIV-1 Reverse Transcriptase. While some research has explored the anti-HIV properties of alkaloids extracted from ipecac root, the plant from which Cephaeline is derived, these studies have primarily focused on its analogue, emetine. mdpi.com One study noted that alkaloids from ipecac root were potent inhibitors of HIV Reverse Transcriptase, but the specific contribution of Cephaeline was not detailed. mdpi.com Therefore, any potential role of Cephaeline in the inhibition of HIV-1 Reverse Transcriptase remains to be scientifically validated.

Research on Epigenetic Modifiers for Cellular Processes

Cephaeline has been identified as an inductor of histone H3 acetylation. nih.gov This activity suggests its potential as an epigenetic modifier. In research on mucoepidermoid carcinoma (MEC) cell lines, administration of Cephaeline led to a progressive increase in histone acetylation. nih.gov Specifically, it resulted in a significant acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac). nih.gov This epigenetic modification is associated with chromatin relaxation, which can influence gene expression and other cellular processes. These findings indicate that Cephaeline's biological effects may be, in part, mediated through the modulation of the epigenetic landscape of cells.

Development of Research Probes and Tools

The fluorescent properties of certain dyes have been utilized in conjunction with Cephaeline to develop research tools for studying cellular processes. In one study, Cephaeline was labeled with boron-dipyrromethene (BODIPY), a fluorescent dye. nih.gov This labeled Cephaeline probe allowed researchers to track its localization within cells. The study found that the BODIPY-labeled Cephaeline rapidly entered cells and accumulated in lysosomes. nih.gov This application demonstrates the utility of chemically modifying Cephaeline to create probes for visualizing and investigating its subcellular distribution and interaction with organelles, thereby providing insights into its mechanisms of action. nih.gov

Unexplored Potential in Basic Biological Research

Cephaeline, an alkaloid derived from the roots of Carapichea ipecacuanha, is increasingly being recognized for its potential as a tool in basic biological research, far beyond its traditional applications. researchgate.netuna.ac.cr Recent studies have begun to uncover its diverse molecular mechanisms, suggesting a range of unexplored applications in cellular and molecular biology.

One significant area of emerging research is cephaeline's potent antiviral activity. It has demonstrated inhibitory effects against both Zika virus (ZIKV) and Ebola virus (EBOV) infections. medchemexpress.com In studies with ZIKV, cephaeline was found to inhibit the virus's NS5 RNA-dependent RNA polymerase (RdRp) with an IC50 value of 976 nM in HEK293 cells. medchemexpress.com For the Ebola virus, it inhibited viral entry in HeLa cells with an IC50 of 3.27 μM and infection in Vero E6 cells with an IC50 of 22.18 nM. medchemexpress.com These findings open avenues for using cephaeline as a probe to study the replication and infection mechanisms of these and other pathogenic viruses.

Furthermore, cephaeline has been identified as an inductor of histone H3 acetylation and an inhibitor of cancer stem cells, particularly in mucoepidermoid carcinoma (MEC). medchemexpress.comnih.gov Administration of cephaeline to MEC cell lines resulted in increased levels of H3K9ac, indicating changes in chromatin structure and gene expression. nih.gov This epigenetic modification capability makes cephaeline a valuable compound for investigating the roles of histone acetylation in cancer biology and cellular differentiation.

Another critical mechanism of action is the induction of ferroptosis, a form of iron-dependent programmed cell death. Cephaeline promotes ferroptosis in lung cancer cells by inhibiting NRF2, a key regulator of antioxidant responses. medchemexpress.com This specific targeting of a cellular death pathway provides a powerful tool for researchers studying cell death mechanisms and exploring potential therapeutic strategies that exploit ferroptosis.

Table 1: Investigated Biological Activities of Cephaeline in Basic Research

Research AreaTarget/MechanismCell Lines/ModelKey Findings
Antiviral Activity Zika Virus (ZIKV) NS5 RdRpHEK293 cellsPotent inhibition of polymerase activity (IC50 = 976 nM). medchemexpress.com
Ebola Virus (EBOV) EntryHeLa cellsInhibition of Ebola VLP entry (IC50 = 3.27 μM). medchemexpress.com
Ebola Virus (EBOV) InfectionVero E6 cellsInhibition of live virus infection (IC50 = 22.18 nM). medchemexpress.com
Cancer Biology Histone H3 AcetylationMucoepidermoid Carcinoma (MEC) cellsProgressively increases histone acetylation. medchemexpress.comnih.gov
Cancer Stem CellsMucoepidermoid Carcinoma (MEC) cellsInhibits cellular viability, growth, migration, and disrupts tumorsphere formation. nih.gov
Ferroptosis InductionLung Cancer cells (H460, A549)Induces ferroptosis by targeting and downregulating NRF2. medchemexpress.com

Advanced Bioengineering and Metabolic Engineering Approaches

The production of cephaeline has traditionally relied on the extraction from field-grown Carapichea ipecacuanha (ipecac) plants, a process that is slow and subject to environmental variability. rsdjournal.orgresearchgate.net Advanced bioengineering and metabolic engineering techniques offer promising alternatives for a more controlled and potentially higher-yield production of this valuable alkaloid.

Plant tissue culture represents a significant advancement in the production of ipecac alkaloids. documentsdelivered.com Researchers have successfully established methods using cell suspension, callus, and excised root cultures of Cephaelis ipecacuanha to produce both cephaeline and emetine. documentsdelivered.comnih.gov

A key strategy developed for enhancing alkaloid accumulation is the two-stage cell suspension culture system. In this method, the first stage utilizes a medium optimized for cell growth, while the second stage employs a different medium formulation designed to favor alkaloid production. documentsdelivered.com This approach has been shown to significantly increase the yield of cephaeline and emetine compared to single-stage cultures. documentsdelivered.com Excised root cultures have also proven effective, with some studies achieving a higher accumulation of cephaeline in vitro than in the roots of mature, three-year-old plants. documentsdelivered.com More advanced systems, such as temporary immersion bioreactors, are also being explored to scale up production and regulate the synthesis of these secondary metabolites more effectively. researchgate.net

Table 2: Comparison of In Vitro Production Methods for Cephaeline

Culture MethodPlant SpeciesKey Findings
Two-Stage Cell Suspension Culture Cephaelis ipecacuanhaGreatly increased production of emetine and cephaeline compared to single-stage culture. documentsdelivered.com
Excised Root Culture Cephaelis ipecacuanhaOptimal alkaloid synthesis achieved with half-strength MS salts and IBA. Higher cephaeline accumulation than in mature plant roots. documentsdelivered.com
Callus Cultures Cephaelis ipecacuanhaDemonstrated successful production of both emetine and cephaeline. nih.gov
Temporary Immersion Bioreactor Psychotria ipecacuanhaCultures originating from bioreactors showed high cephaeline content (up to 14.9% relative area) after acclimatization. researchgate.net

Metabolic engineering approaches focus on manipulating the biosynthetic pathways within the plant cells to control the production of specific alkaloids. The relative content of cephaeline and emetine can be influenced by several factors, including the composition of the culture medium and the age of the plant material.

Studies have shown that the concentration of plant growth regulators, such as indole-3-butyric acid (IBA), in the culture medium plays a crucial role. For instance, in vitro cultures of P. ipecacuanha grown in a medium containing 1.0 mg L⁻¹ IBA and cultivated in a bioreactor yielded high subsequent cephaeline content. researchgate.net

Furthermore, the natural accumulation of these alkaloids varies with the maturity of the plant. Research on C. ipecacuanha indicates that the highest total alkaloid concentration occurs when plants are harvested between 16 and 19 months old. una.ac.cr Interestingly, the ratio of cephaeline to emetine also changes with age, with the C/E ratio increasing after 16 months, suggesting a developmental regulation of the alkaloid biosynthetic pathway that could be exploited in cell culture systems. una.ac.cr The concentration of these alkaloids also varies significantly between different plant organs, with the highest levels typically found in the roots, followed by stems and leaves. redalyc.orgscielo.org.co This organ-specific accumulation provides further targets for metabolic engineering and specialized culture techniques.

Table 3: Factors Influencing Cephaeline Content

FactorSpeciesObservation
Plant Maturity Carapichea ipecacuanhaMaximum total alkaloid concentration is achieved at 16-19 months of age. una.ac.cr
The cephaeline/emetine ratio increases after 16 months. una.ac.cr
Plant Organ Psychotria ipecacuanhaHighest alkaloid content found in roots (totaling 8.55 mg/g), followed by stems (4.05 mg/g) and leaves (2.4 mg/g). redalyc.orgscielo.org.co
Growth Regulators (In Vitro) Psychotria ipecacuanhaCultures with 0.5 mg L⁻¹ and 1.0 mg L⁻¹ IBA in bioreactors led to higher cephaeline content (14.9% and 14.2% relative area, respectively). researchgate.net

Q & A

Q. What is the primary mechanism by which cephaeline dihydrochloride heptahydrate inhibits protein synthesis in eukaryotic cells?

Cephaeline binds to the E-site (exit site) of the small ribosomal subunit, displacing the -3 nucleotide of mRNA and disrupting its proper positioning. This prevents tRNA accommodation and halts translation. Structural studies using cryo-EM (2.45 Å resolution) reveal stacking interactions with 18S rRNA (G889) and ribosomal protein uS11 (L132), similar to emetine but with higher precision in binding-site mapping .

Q. How does the molecular structure of this compound influence its ribosome-binding specificity compared to emetine?

Cephaeline shares a benzo[a]quinolizine-isoquinoline backbone with emetine but lacks a methyl group on the isoquinoline ring, exposing a hydroxyl group to the solvent region of the mRNA tunnel. This structural difference may explain variations in toxicity and clinical applications, though the exact impact remains under investigation .

Q. What analytical methods are recommended for quantifying this compound in experimental samples?

High-performance liquid chromatography (HPLC) with ≥98% purity standards is widely used for quantification. Protocols should specify column type, mobile phase composition, and detection wavelength (e.g., UV absorption at 280 nm) .

Advanced Research Questions

Q. What experimental strategies are optimal for resolving cephaeline-ribosome interactions at atomic resolution?

  • Cryo-EM workflows : Optimize grid preparation (e.g., Quantifoil grids), use 80S ribosomes from C. albicans or mammalian cells, and apply advanced image-processing software (e.g., RELION) to achieve sub-3 Å maps .
  • Cell-free translation assays : Combine with toe-printing or fluorescence-based tRNA tracking to validate functional inhibition .

Q. How can researchers assess cephaeline’s off-target effects on cytochrome P450 enzymes, and what are its key inhibitory parameters?

  • CYP inhibition assays : Use recombinant CYP2D6, CYP3A4, and CYP2C9 isoforms with fluorogenic substrates (e.g., dibenzylfluorescein).
  • IC₅₀ and Kᵢ values : Reported IC₅₀ for CYP2D6 is 121 µM, with Kᵢ values of 54 µM (CYP2D6) and 355 µM (CYP3A4) derived from Dixon plot analyses .

Q. What methodological considerations are critical when handling this compound in cell-based assays?

  • Solubility : Prepare stock solutions in DMSO (80 mg/mL) or water (60 mg/mL), ensuring pH adjustment to avoid precipitation .
  • Storage : Store lyophilized powder at -20°C protected from light; avoid freeze-thaw cycles for dissolved aliquots .

Q. How do hydration states affect the molecular formula and bioactivity of this compound?

The heptahydrate form (C₂₈H₅₄Cl₂N₂O₁₁, MW 665.66) includes seven water molecules, which stabilize the compound in aqueous environments. In contrast, anhydrous formulations (e.g., C₂₈H₄₀Cl₂N₂O₄, MW 539.54) are used in enzyme inhibition studies, requiring careful hydration control during experimental design .

Data Contradictions and Resolution

  • Discrepancies in reported molecular weights : Arise from differences in hydration states (heptahydrate vs. anhydrous) across studies. Researchers must verify the compound’s hydration status with suppliers and adjust molar calculations accordingly .
  • Dual roles in protein synthesis and CYP inhibition : While ribosome binding is its primary mechanism, CYP2D6 inhibition occurs at higher concentrations (>100 µM), suggesting context-dependent effects .

Methodological Best Practices

  • Control experiments : Include emetine as a positive control in ribosome-binding assays and quinidine for CYP2D6 inhibition studies .
  • Structural modeling : Use PDB ID 8Q5I and EMDB-18150 to guide mutagenesis studies targeting the E-site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cephaeline dihydrochloride heptahydrate
Reactant of Route 2
Reactant of Route 2
Cephaeline dihydrochloride heptahydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.